molecular formula C8H6IN B13669918 5-Iodoindolizine

5-Iodoindolizine

Cat. No.: B13669918
M. Wt: 243.04 g/mol
InChI Key: IPUHPVRHYKJTBK-UHFFFAOYSA-N
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Description

5-Iodoindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their aromatic properties and biological activities.

Preparation Methods

The synthesis of 5-Iodoindolizine typically involves the lithiation of indolizine followed by an electrophilic quench with iodine. The process begins with the direct lithiation of 2-substituted indolizines at the 5-position using a strong base like n-butyllithium (n-BuLi) in the presence of a coordinating solvent such as tetrahydrofuran (THF). The lithiated intermediate is then treated with iodine to yield this compound .

Synthetic Route:

    Lithiation: Indolizine + n-BuLi → 5-Lithioindolizine

    Electrophilic Quench: 5-Lithioindolizine + I₂ → this compound

Reaction Conditions:

  • Temperature: -78°C to room temperature
  • Solvent: Anhydrous THF
  • Reaction Time: 2-4 hours

Chemical Reactions Analysis

5-Iodoindolizine undergoes various chemical reactions, including:

Major Products:

  • Substituted indolizines
  • Cross-coupled products (e.g., biaryl compounds, alkynyl indolizines)

Mechanism of Action

5-Iodoindolizine can be compared with other halogenated indolizines, such as 5-Bromoindolizine and 5-Chloroindolizine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the varying electronegativity and size of the halogen atoms .

Properties

Molecular Formula

C8H6IN

Molecular Weight

243.04 g/mol

IUPAC Name

5-iodoindolizine

InChI

InChI=1S/C8H6IN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H

InChI Key

IPUHPVRHYKJTBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CN2C(=C1)I

Origin of Product

United States

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